1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

Description

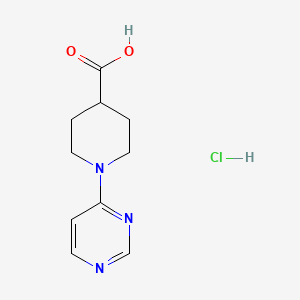

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrimidin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9;/h1,4,7-8H,2-3,5-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMKLKICYMATEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375474-40-0 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(4-pyrimidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around a key nucleophilic aromatic substitution reaction, followed by ester hydrolysis and salt formation. This document offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanisms, and guidance on the characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The fusion of a pyrimidine ring with a piperidine-4-carboxylic acid moiety creates a molecular scaffold of significant interest in the development of novel therapeutic agents. Pyrimidine derivatives are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1] The piperidine-4-carboxylic acid portion can impart favorable pharmacokinetic properties and provide a handle for further molecular elaboration. The hydrochloride salt form of the title compound enhances its stability and aqueous solubility, making it more suitable for pharmaceutical applications.[2]

This guide will detail a reliable synthetic pathway to this compound, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Core Principles

The most direct and efficient approach to the synthesis of this compound involves a three-step process:

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with an ester of piperidine-4-carboxylic acid (e.g., ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate).

-

Ester Hydrolysis: Conversion of the resulting ester intermediate to the corresponding carboxylic acid.

-

Salt Formation: Treatment of the carboxylic acid with hydrochloric acid to yield the final hydrochloride salt.

This strategy is predicated on the electrophilic nature of the C4 position of the pyrimidine ring, which is susceptible to nucleophilic attack by the secondary amine of the piperidine ring.[3] The use of an ester of piperidine-4-carboxylic acid in the initial coupling step is advantageous as it protects the carboxylic acid functionality, which could otherwise interfere with the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(Pyrimidin-4-yl)piperidine-4-carboxylate

This step involves the nucleophilic aromatic substitution of 4-chloropyrimidine with ethyl piperidine-4-carboxylate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

-

Reagents and Materials:

-

4-Chloropyrimidine

-

Ethyl piperidine-4-carboxylate[4]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ethyl piperidine-4-carboxylate) in a round-bottom flask, add triethylamine (1.5-2.0 eq).

-

To this stirred solution, add 4-chloropyrimidine (1.1-1.2 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base-mediated reaction.

-

Reagents and Materials:

-

Ethyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude or purified ethyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 or 4:1 ratio).

-

Add a solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) in water.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, carefully acidify the reaction mixture to a pH of approximately 4-5 with a 1M or 2M HCl solution. This will protonate the carboxylate to form the carboxylic acid.

-

The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to remove the organic solvent, which may induce precipitation.

-

The collected solid can be washed with cold water and dried under vacuum to yield 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid.

-

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility in polar solvents.

-

Reagents and Materials:

-

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)

-

Anhydrous diethyl ether or isopropanol

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Suspend or dissolve the 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (1.1-1.2 eq) with stirring. This can be a solution of HCl in the same solvent or a small amount of concentrated aqueous HCl followed by the addition of a larger volume of an organic solvent to precipitate the salt.

-

Stir the resulting mixture at room temperature for 1-2 hours. A precipitate of the hydrochloride salt should form.

-

Collect the solid by filtration.

-

Wash the collected solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.[2]

-

Visualization of the Synthetic Workflow

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analysis | Expected Results |

| Molecular Formula | C₁₀H₁₄ClN₃O₂ |

| Molecular Weight | 243.69 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Characteristic peaks for the pyrimidine and piperidine protons. The chemical shifts will be influenced by the protonation of the piperidine nitrogen and the pyrimidine ring. |

| Mass Spectrometry | [M+H]⁺ at m/z 208.1 (for the free base). |

| Purity (by HPLC) | ≥95% |

Discussion and Mechanistic Insights

The key to this synthesis is the nucleophilic aromatic substitution (SNAr) reaction in the first step. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the 4-position is a good leaving group. The reaction is believed to proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[5] The presence of a base is crucial to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.

The subsequent ester hydrolysis is a standard saponification reaction. The use of a base like NaOH or LiOH generates the carboxylate salt, which is then protonated by the addition of acid to yield the free carboxylic acid.

Finally, the formation of the hydrochloride salt is an acid-base reaction where the basic nitrogen atoms of the pyrimidine and/or piperidine rings are protonated by hydrochloric acid. This results in a more stable and water-soluble product.[2]

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By following the described experimental protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable compound for use in various research and development applications. The self-validating nature of the described protocols, combined with the provided characterization data, ensures a high degree of confidence in the final product.

References

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

- Google Patents. (n.d.). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.

-

PubChem. (n.d.). Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

Sources

- 1. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemeo.com [chemeo.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. It provides in-depth information on its chemical identity, properties, synthesis, and applications, alongside validated experimental protocols.

Compound Identification and Chemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 179051-38-8[]

-

Molecular Formula: C₁₀H₁₄ClN₃O₂ (hydrochloride salt)

-

Molecular Weight: 243.69 g/mol (hydrochloride salt)

The structure features a piperidine ring, a carboxylic acid group at the 4-position, and a pyrimidine ring attached to the piperidine nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for many biological and chemical applications.

Diagram: Chemical Structure of this compound

A 2D representation of the hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 303144-44-7 for the 2-yl isomer, which has similar properties), is provided below.[2] These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | PubChem[2] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage | Room temperature, inert atmosphere | BLD Pharm[4] |

Note: The properties listed are for the free base or related isomers. The hydrochloride salt is expected to have higher solubility in polar solvents.

Synthesis and Manufacturing

The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives is a key process for its application in research and development. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction.

General Synthesis Pathway

A typical synthesis involves the reaction of a halogenated pyrimidine with a piperidine-4-carboxylic acid derivative. The choice of starting materials and reaction conditions is critical for achieving a high yield and purity.

Diagram: General Synthesis Workflow

A conceptual workflow for the synthesis.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative example based on established chemical principles for similar structures.[5]

Objective: To synthesize this compound.

Materials:

-

4-Chloropyrimidine hydrochloride

-

Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Step 1: Coupling Reaction.

-

In a sealed reaction vessel, dissolve 4-chloropyrimidine hydrochloride (1 equivalent) and ethyl isonipecotate (1 equivalent) in a mixture of ethanol and water.

-

Add triethylamine (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.

-

Heat the mixture at a high temperature (e.g., 150°C) for an extended period (e.g., 96 hours) to drive the SNAr reaction to completion.[5]

-

Rationale: The use of a sealed tube and high temperature is necessary to overcome the lower reactivity of 4-chloropyrimidine compared to more activated systems. Triethylamine acts as a base to scavenge the HCl formed during the reaction.

-

-

Step 2: Work-up and Isolation of Ester Intermediate.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate.

-

-

Step 3: Saponification (Ester Hydrolysis).

-

Dissolve the crude ester in a mixture of THF/water.

-

Add an aqueous solution of sodium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Rationale: Saponification cleaves the ethyl ester to yield the sodium salt of the carboxylic acid, which is water-soluble.

-

-

Step 4: Acidification and Product Precipitation.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture by adding concentrated HCl dropwise until the pH is acidic (pH ~2-3).

-

The free carboxylic acid will precipitate out of the solution. To form the hydrochloride salt, an excess of HCl is used.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Step 5: Purification and Quality Control.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS. Purity should be assessed by HPLC.

-

Applications in Research and Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structural motif is found in a range of biologically active compounds.

Role as a Scaffold in Medicinal Chemistry

The pyrimidine and piperidine rings are common features in many therapeutic agents. The piperidine ring provides a three-dimensional structure that can orient substituents in specific vectors to interact with biological targets. The pyrimidine ring can act as a hydrogen bond acceptor and participate in aromatic interactions.

This scaffold is particularly prominent in the development of kinase inhibitors. For instance, derivatives of 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been extensively investigated as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways often deregulated in cancer.[6][7] The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the synthesis of amide libraries to explore structure-activity relationships (SAR).[8]

Potential Therapeutic Areas

-

Oncology: As a precursor to kinase inhibitors like those targeting the PI3K/Akt pathway.[6][7][8]

-

Neuroscience: The core piperidine structure is related to isonipecotic acid, a known GABAA receptor partial agonist, suggesting potential applications in neurological disorders.[9]

-

Metabolic Diseases: Certain pyrimidine-4-carboxamide compounds have been explored as inhibitors of 11β-HSD1 enzymes for the treatment of metabolic syndromes.[10]

Analytical Methods

Accurate and reliable analytical methods are essential for quality control and for studying the compound's behavior in various matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the compound.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Rationale: A C18 column provides good retention for this moderately polar compound. The use of TFA as an ion-pairing agent improves peak shape for the basic nitrogen atoms. A gradient elution ensures that any potential impurities with different polarities are well-resolved.

Safety and Handling

While specific toxicity data for this compound is limited, it is essential to handle it with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Statements (for similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of this compound. By integrating its chemical properties, synthesis, and potential applications with practical experimental protocols, researchers can effectively utilize this versatile compound in their scientific pursuits.

References

-

This compound CAS 179051-38-8. Blazechem. Available at: [Link]

-

1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289. PubChem. Available at: [Link]

-

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267. PubChem. Available at: [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]

-

PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5. Molekula. Available at: [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

-

Isonipecotic acid. Wikipedia. Available at: [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.Google Patents.

Sources

- 2. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(6-Methoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid | 1334488-49-1 [sigmaaldrich.com]

- 4. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 10. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 11. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride"

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound (CAS RN: 1375474-40-0), a heterocyclic compound with potential applications in drug discovery. A thorough understanding of a molecule's physicochemical properties is paramount in drug development, influencing everything from formulation to bioavailability and ultimate therapeutic efficacy.[1][2][3] This document outlines detailed, field-proven methodologies for determining key parameters including aqueous solubility, acid-base dissociation constant (pKa), melting point and thermal behavior, and chemical stability. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the adage "the dose makes the poison" is preceded by a molecule's ability to reach its target in the first place. The journey of a drug from administration to its site of action is governed by a set of fundamental physicochemical properties.[1][2][4] For a novel compound such as this compound, early and accurate characterization is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.[5] Properties like solubility, pKa, and stability dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its viability as a therapeutic agent.[1][2] This guide provides the experimental blueprints to unlock this essential knowledge.

Molecular Structure:

-

Compound Name: this compound

-

CAS Number: 1375474-40-0[6]

-

Molecular Formula: C₁₀H₁₄ClN₃O₂[6]

-

Molecular Weight: 243.69 g/mol

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for various dosage forms.[2] For this compound, its hydrochloride salt form is intended to enhance aqueous solubility.[7] Two key types of solubility measurements are pertinent in early-phase drug development: kinetic and thermodynamic solubility.[8]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[8] This high-throughput method is invaluable for early screening of compound libraries.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Dilution: Add an aliquot of each DMSO concentration to a 96-well filter plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring the final DMSO concentration is low (e.g., <5%) to minimize co-solvent effects.[9]

-

Equilibration: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation.[9]

-

Filtration: Separate the soluble fraction from any precipitate by vacuum filtration through the filter plate into a clean 96-well collection plate.

-

Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, against a standard curve prepared in the same buffer system.[9][10]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation.[8] The shake-flask method, though lower in throughput, remains the gold standard for this determination.[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid this compound to vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility.[10]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Further clarify the sample by centrifugation or filtration.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Illustrative Solubility Data

| Property | Method | Buffer System (pH) | Illustrative Value (µg/mL) |

| Kinetic Solubility | UV-Vis | PBS (7.4) | > 200 |

| Thermodynamic Solubility | Shake-Flask/HPLC | SGF (2.0) | 1500 |

| Thermodynamic Solubility | Shake-Flask/HPLC | Acetate (5.0) | 850 |

| Thermodynamic Solubility | Shake-Flask/HPLC | PBS (7.4) | 400 |

Note: The values presented are for illustrative purposes to demonstrate data presentation.

Acid-Base Dissociation Constant (pKa): The Key to Ionization

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This parameter is crucial as it influences a drug's solubility, permeability across biological membranes, and interaction with its target.[13] Given the structure of this compound, with its pyrimidine and piperidine nitrogens and a carboxylic acid, multiple pKa values are expected. Potentiometric titration is a robust and widely used method for pKa determination.[14][15]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13][16]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[13][16]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[16] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: For a compound with both acidic and basic groups, perform a biphasic titration. First, acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution. Then, titrate with a standardized NaOH solution, adding small, precise volumes and recording the pH after each addition until a high pH (e.g., pH 12) is reached.[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.[14][16] Specialized software can be used for precise calculation.

Visualization: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point and Thermal Properties: Insights into Solid-State Stability

The melting point and thermal behavior of an active pharmaceutical ingredient (API) are indicative of its purity, polymorphic form, and solid-state stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure these properties by monitoring the heat flow to or from a sample as a function of temperature.[17][18][19]

Experimental Protocol: Analysis by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).[18]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting thermogram is analyzed for thermal events. An endothermic peak typically represents melting, and its onset temperature is taken as the melting point.[20] Exothermic events may indicate decomposition. The area under the melting peak can be used to calculate the heat of fusion.

Data Presentation: Illustrative Thermal Properties

| Parameter | Method | Illustrative Value | Observation |

| Melting Point | DSC | 215°C (Onset) | Sharp endothermic peak, suggesting crystallinity. |

| Decomposition | DSC | > 250°C | Exothermic event observed. |

Note: The values presented are for illustrative purposes.

Chemical Stability: Ensuring Shelf-Life and Integrity

Assessing the chemical stability of a new chemical entity is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. A stability-indicating analytical method, typically using HPLC, is developed to separate the intact drug from any degradation products that may form under various stress conditions.[21][22][23]

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities and degradants. This involves optimizing the column, mobile phase composition (organic solvent and buffer), gradient, flow rate, and detection wavelength.[24][25]

-

Forced Degradation Studies: Subject the compound to a range of stress conditions as per ICH guidelines to generate potential degradation products.[22][23]

-

Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose the solid drug to dry heat.

-

Photostability: Expose the drug to UV and visible light.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: Validate the stability-indicating nature of the method by demonstrating specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, and precision.

Visualization: Forced Degradation Study Workflow

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. americanelements.com [americanelements.com]

- 7. chemimpex.com [chemimpex.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. skztester.com [skztester.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. veeprho.com [veeprho.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. irjpms.com [irjpms.com]

- 23. ijtsrd.com [ijtsrd.com]

- 24. researchgate.net [researchgate.net]

- 25. web.vscht.cz [web.vscht.cz]

Unraveling the Enigma: A Mechanistic Investigation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is a synthetic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety. While direct, comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, its structural components suggest several plausible and compelling biological targets. This guide synthesizes information from closely related analogs and the known pharmacology of its constituent chemical motifs to propose a logical and experimentally verifiable framework for elucidating its mechanism of action. We will explore three primary hypothesized targets: the Protein Kinase B (Akt) signaling pathway, Trace Amine-Associated Receptors (TAARs), and GABA-A receptors. For each, we will delve into the underlying biological rationale, the potential signaling cascades involved, and a rigorous, multi-step experimental plan to validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and practical, field-proven methodologies for its investigation.

Introduction: Deconstructing the Molecule to Predict Function

The chemical architecture of this compound provides critical clues to its potential biological activity. The molecule can be dissected into two key pharmacophores: the pyrimidine ring and the piperidine-4-carboxylic acid core.

-

The Pyrimidine Moiety: Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous kinase inhibitors. The nitrogen-rich heterocycle can participate in hydrogen bonding and other interactions within the ATP-binding pocket of various kinases.

-

The Piperidine-4-carboxylic Acid Moiety: This portion of the molecule is structurally related to known neuromodulators. Notably, piperidine-4-carboxylic acid itself (also known as isonipecotic acid) is a known partial agonist of the GABA-A receptor.

Based on this structural analysis, we can formulate three primary hypotheses regarding the mechanism of action of this compound, which will form the core of this technical guide.

Hypothesized Mechanisms of Action:

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: Drawing parallels with structurally similar pyrrolopyrimidine-piperidine compounds, a primary hypothesis is that the compound acts as an inhibitor of Protein Kinase B (Akt), a critical node in a signaling pathway frequently dysregulated in cancer.

-

Modulation of Trace Amine-Associated Receptors (TAARs): The overall structure bears resemblance to ligands for TAARs, particularly TAAR1, a G protein-coupled receptor involved in the modulation of monoaminergic systems in the central nervous system.

-

GABA-A Receptor Agonism: The presence of the piperidine-4-carboxylic acid core suggests a potential interaction with GABA-A receptors, which are ligand-gated ion channels that mediate the principal inhibitory neurotransmission in the brain.

This guide will now explore each of these hypotheses in detail, presenting the supporting rationale and a comprehensive experimental workflow for validation.

Hypothesis I: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] Structurally related compounds containing a pyrimidine-fused heterocycle linked to a piperidine core have been identified as potent inhibitors of Akt.

The PI3K/Akt/mTOR Signaling Cascade: A Rationale for Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K.[5][6] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[2][6] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins and driving cell cycle progression and protein synthesis.[2][7] Given that many cancers exhibit mutations that lead to the constitutive activation of this pathway, inhibitors of key nodes like Akt are of significant therapeutic interest.[4][7]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Validation Workflow

A tiered approach is recommended to systematically evaluate the compound's activity as an Akt inhibitor. This workflow progresses from broad, high-throughput biochemical assays to more complex cell-based assays and finally to direct target engagement confirmation.

2.2.1. Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of Akt in a cell-free system.[8][9]

Protocol: Biochemical Kinase Assay (e.g., TR-FRET or Luminescence-based)

-

Objective: To quantify the inhibitory potency (IC50) of the compound against purified Akt isoforms (Akt1, Akt2, Akt3).

-

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes.

-

Specific peptide or protein substrate for Akt.

-

ATP.

-

Assay buffer.

-

Detection reagents (e.g., LanthaScreen™ TR-FRET antibody or ADP-Glo™ luminescence kit).[10]

-

This compound (test compound).

-

Known Akt inhibitor (e.g., Capivasertib) as a positive control.[1]

-

DMSO as a vehicle control.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and controls in DMSO.

-

In a microplate, add the Akt enzyme, substrate, and test compound/controls. Incubate briefly.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal (TR-FRET ratio or luminescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

| Parameter | Description | Expected Outcome for an Akt Inhibitor |

| IC50 | Concentration of the compound that inhibits 50% of the kinase activity. | A potent inhibitor will have a low nanomolar to micromolar IC50 value. |

| Selectivity | Comparison of IC50 values across different Akt isoforms and a panel of other kinases. | A selective inhibitor will show significantly lower IC50 for Akt isoforms compared to other kinases. |

2.2.2. Tier 2: Cellular Assays for Pathway Modulation

If the compound shows direct inhibition of Akt in biochemical assays, the next step is to assess its ability to inhibit the PI3K/Akt pathway in a cellular context.

Protocol: Western Blot Analysis of Akt Phosphorylation

-

Objective: To determine if the compound inhibits the phosphorylation of Akt and its downstream targets in cancer cell lines with a constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines).

-

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3).

-

Cell culture medium and supplements.

-

Test compound, positive control, and vehicle control.

-

Lysis buffer.

-

Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or controls for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with secondary antibodies.

-

Add chemiluminescent substrate and visualize protein bands using an imaging system.

-

Quantify band intensities to determine the effect of the compound on protein phosphorylation.

-

2.2.3. Tier 3: Direct Target Engagement in Live Cells

To confirm that the compound directly binds to Akt in living cells, a Cellular Thermal Shift Assay (CETSA) can be performed. CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate direct binding of the compound to Akt in intact cells.

-

Materials:

-

Selected cancer cell line.

-

Test compound and vehicle control.

-

PBS.

-

Equipment for cell lysis (e.g., freeze-thaw cycles).

-

PCR thermocycler or heating block.

-

Western blot reagents for Akt.

-

-

Procedure:

-

Treat cells with the test compound or vehicle.

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble Akt in each sample by Western blot.

-

Plot the amount of soluble Akt as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: Experimental workflow for validating Akt inhibition.

Hypothesis II: Modulation of Trace Amine-Associated Receptors (TAARs)

Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that are activated by endogenous trace amines like β-phenylethylamine, tyramine, and octopamine.[11] TAAR1, the most studied member, is expressed in brain regions associated with monoaminergic regulation and is a promising target for neuropsychiatric disorders.[12][13] The chemical structure of this compound is consistent with scaffolds known to interact with GPCRs, making TAARs a plausible target.

TAAR1 Signaling and Neuromodulation

TAAR1 activation primarily couples to the Gs alpha subunit of G proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[11][12] In monoaminergic neurons, TAAR1 activation can modulate the activity of dopamine, serotonin, and norepinephrine systems.[11][14] For instance, TAAR1 agonists have been shown to reduce dopamine firing rates and inhibit dopamine release, suggesting a role in tempering excessive dopaminergic activity.[[“]][16] This has generated interest in TAAR1 agonists as potential treatments for conditions like schizophrenia and substance use disorders.[13][16]

Caption: Hypothesized TAAR1 agonist mechanism of action.

Experimental Validation Workflow

To investigate the compound as a potential TAAR1 modulator, a series of binding and functional assays are required.

3.2.1. Tier 1: Radioligand Binding Assay

This assay will determine if the compound binds to the TAAR1 receptor. It is a standard method for characterizing ligand-receptor interactions for GPCRs.[17][18]

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the human TAAR1 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human TAAR1.

-

A specific TAAR1 radioligand (e.g., [3H]-labeled selective TAAR1 agonist).

-

Test compound, a known TAAR1 agonist/antagonist (positive control), and vehicle.

-

Assay buffer.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

-

Procedure:

-

In a microplate, incubate the TAAR1-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or controls.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.

-

| Parameter | Description | Expected Outcome for a TAAR1 Ligand |

| Ki | The inhibition constant, a measure of the compound's binding affinity for the receptor. | A high-affinity ligand will have a low Ki value, typically in the nanomolar range. |

3.2.2. Tier 2: Functional Assay (cAMP Accumulation)

If the compound binds to TAAR1, the next step is to determine if this binding results in receptor activation (agonism) or inhibition (antagonism).

Protocol: cAMP Accumulation Assay

-

Objective: To measure the effect of the compound on cAMP production in cells expressing TAAR1.

-

Materials:

-

A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

-

Test compound, a known TAAR1 agonist (e.g., a trace amine), and vehicle.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Plate the TAAR1-expressing cells in a microplate.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound or controls and incubate.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known TAAR1 agonist.

-

Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Hypothesis III: GABA-A Receptor Agonism

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[19] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[20] The piperidine-4-carboxylic acid scaffold of the test compound is a constrained analog of GABA, suggesting it may act as a GABA-A receptor agonist.[21][22]

GABA-A Receptor Structure and Function

GABA-A receptors are pentameric protein complexes composed of various subunits (e.g., α, β, γ).[23][24][25] The specific subunit composition determines the receptor's pharmacological properties and location in the brain.[23][25] The binding site for GABA is located at the interface between α and β subunits.[25] Agonists at this site mimic the action of GABA, while positive allosteric modulators (like benzodiazepines) bind to a different site and enhance the effect of GABA.[25][26] Direct agonists of the GABA-A receptor can produce sedative, anticonvulsant, and anxiolytic effects.[21][26]

Experimental Validation Workflow

Electrophysiology is the gold standard for characterizing the function of ion channels like the GABA-A receptor.[27][28]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To determine if the compound can directly activate GABA-A receptors and elicit a chloride current in neurons or cells expressing these receptors.

-

Materials:

-

Primary cultured neurons or a cell line expressing recombinant GABA-A receptors.

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

Test compound, GABA (positive control), and a GABA-A receptor antagonist (e.g., bicuculline) for confirmation.

-

-

Procedure:

-

Prepare cells for recording.

-

Pull a glass micropipette and fill it with intracellular solution.

-

Under a microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).

-

Hold the cell at a specific potential (e.g., -60 mV).

-

Apply GABA to the cell to elicit a characteristic inward chloride current.

-

After washout, apply the test compound at various concentrations and record the resulting current.

-

To confirm specificity, co-apply the test compound with bicuculline to see if the induced current is blocked.

-

Analyze the amplitude and kinetics of the currents to characterize the compound's efficacy and potency as a GABA-A receptor agonist.

-

| Parameter | Description | Expected Outcome for a GABA-A Agonist |

| Current Induction | The ability of the compound to elicit an inward current at a holding potential of -60 mV. | The compound will induce a current similar to that of GABA. |

| EC50 | The concentration of the compound that produces 50% of the maximal response. | A potent agonist will have a low EC50 value. |

| Antagonist Blockade | The induced current is blocked by a known GABA-A receptor antagonist. | The current will be significantly reduced or eliminated in the presence of bicuculline. |

Conclusion and Future Directions

The in-depth technical guide presented here outlines a hypothesis-driven approach to elucidating the mechanism of action of this compound. By leveraging structure-activity relationships of its constituent moieties, we have proposed three plausible biological targets: the PI3K/Akt signaling pathway, Trace Amine-Associated Receptors, and GABA-A receptors. For each hypothesis, a systematic and rigorous experimental workflow has been detailed, progressing from initial high-throughput screening to definitive target validation assays.

The execution of these experimental plans will provide a comprehensive pharmacological profile of the compound. It is crucial to recognize that these hypothesized mechanisms are not mutually exclusive; the compound may exhibit polypharmacology, acting on multiple targets. Should the initial hypotheses prove negative, the data generated will still be invaluable for guiding future investigations. Further studies could include broader kinase profiling, a wider screen of GPCRs and ion channels, and unbiased target identification approaches such as chemical proteomics. The systematic investigation outlined in this guide will be instrumental in uncovering the therapeutic potential of this compound and paving the way for its future development.

References

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (Source: Not available)

- Mechanism of action of TAAR1 agonists - Consensus. (Source: Not available)

- GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (Source: Not available)

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (Source: Not available)

- Target Identification & Validation in Drug Discovery | Technology Networks. (Source: Not available)

- GPCR-radioligand binding assays - PubMed. (Source: Not available)

- The protein kinase B/Akt signalling pathway in human malignancy - PubMed. (Source: Not available)

- GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (Source: Not available)

- Patch clamp - Wikipedia. (Source: Not available)

- Target Discovery: Identification and Valid

- GABAA receptors: structure, function, pharmacology, and related disorders - PubMed. (Source: Not available)

- Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. (Source: Not available)

- Akt/PKB signaling pathway - Wikipedia. (Source: Not available)

- Target Identification and Validation at MDC - Medicines Discovery C

- GPCR Screening & Profiling with Binding Assays - Cre

- Principle, Types, and Applications of Patch Clamp Electrophysiology - Conduct Science. (Source: Not available)

- What are TAAR1 agonists and how do they work?

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (Source: Not available)

- Target identification and validation in research - WJBPHS. (Source: Not available)

- GABAA receptors: structure and function in the basal ganglia - PMC - PubMed Central. (Source: Not available)

- Akt/PKB Signaling in Cancer. (Source: Not available)

- The Serine/Threonine Protein Kinase (Akt)/ Protein Kinase B (PkB) Signaling Pathway in Breast Cancer - MDPI. (Source: Not available)

- Target Identification and Validation - Sartorius. (Source: Not available)

- The PKB/AKT pathway in cancer - PubMed. (Source: Not available)

- Patch clamp techniques for investigating neuronal electrophysiology - Scientifica. (Source: Not available)

- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. (Source: Not available)

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribul

- Biochemical Kinase Assays | Thermo Fisher Scientific - UK. (Source: Not available)

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (Source: Not available)

- The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin...

- Mechanism of action of TAAR1 agonists - Consensus. (Source: Not available)

- The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PubMed Central. (Source: Not available)

- TAAR1 and CNS Function - Frontiers. (Source: Not available)

- GABAA receptor - Wikipedia. (Source: Not available)

- GABA receptor agonists: pharmacological spectrum and therapeutic actions - PubMed. (Source: Not available)

- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (Source: Not available)

- Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist. (Source: Not available)

- What are GABA receptor agonists and how do they work?

- Trace Amine-Associated Receptor 1 (TAAR1)

- Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH. (Source: Not available)

- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - Frontiers. (Source: Not available)

- TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - Frontiers. (Source: Not available)

- GABAA receptor agonist - Wikipedia. (Source: Not available)

- TAAR1 - Wikipedia. (Source: Not available)

- The Case for TAAR1 as a Modulator of Central Nervous System Function - ResearchG

- GABA receptor agonist - Wikipedia. (Source: Not available)

- Biochemical kinase assay to improve potency and selectivity - Domainex. (Source: Not available)

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (Source: Not available)

- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (Source: Not available)

Sources

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. The protein kinase B/Akt signalling pathway in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The PKB/AKT pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Trace Amine-Associated Receptor 1 (TAAR1): A new drug target for psychiatry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAAR1 - Wikipedia [en.wikipedia.org]

- 15. consensus.app [consensus.app]

- 16. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 22. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 23. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]

- 25. GABAA receptor - Wikipedia [en.wikipedia.org]

- 26. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 27. Patch clamp - Wikipedia [en.wikipedia.org]

- 28. scientifica.uk.com [scientifica.uk.com]

The Multifaceted Biological Activities of Pyrimidinyl-Piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrimidinyl-Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyrimidine and piperidine rings creates a chemical scaffold of significant interest in modern drug discovery. This combination of a nitrogen-rich aromatic heterocycle and a flexible saturated heterocycle provides a unique three-dimensional architecture that allows for diverse interactions with various biological targets. Pyrimidine, a core component of nucleobases, offers hydrogen bonding capabilities and aromatic stacking interactions, while the piperidine moiety allows for conformational flexibility and the introduction of various substituents to modulate physicochemical properties and target engagement.[1][2] This guide delves into the diverse biological activities of pyrimidinyl-piperidine derivatives, providing in-depth technical insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential. We will explore their applications as anticancer, antiviral, and central nervous system (CNS) active agents, offering a comprehensive resource for researchers and drug development professionals.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidinyl-piperidine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Mechanism of Action: Kinase Inhibition

A significant number of pyrimidinyl-piperidine derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and others.[1][5] These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive tumor growth.

Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Caption: Inhibition of RTK signaling by a pyrimidinyl-piperidine derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrimidinyl-piperidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings.

| R1 (Pyrimidine) | R2 (Piperidine) | Target Kinase | IC50 (nM) | Reference |

| 4-Anilino | N-Acryloyl | EGFR | 5.2 | [5] |

| 2,4-Diamino | N-Aryl | BTK | 15.8 | [1] |

| 4-Morpholino | N-Benzoyl | PI3K | 25.1 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a pyrimidinyl-piperidine derivative to inhibit the proliferation of cancer cells.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pyrimidinyl-piperidine derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinyl-piperidine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow: In Vitro Anticancer Drug Screening

Caption: A typical workflow for in vitro anticancer screening.

II. Antiviral Activity: Combating HIV-1 with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Certain pyrimidinyl-piperidine derivatives have demonstrated potent activity against the human immunodeficiency virus type 1 (HIV-1) by inhibiting the viral enzyme reverse transcriptase (RT).[9][10][11] These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs, including pyrimidinyl-piperidine derivatives, bind to an allosteric pocket on the HIV-1 RT, which is distinct from the active site where nucleosides bind.[12] This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Signaling Pathway: Inhibition of HIV-1 Reverse Transcription

Caption: Allosteric inhibition of HIV-1 RT by a pyrimidinyl-piperidine NNRTI.

Structure-Activity Relationship (SAR) for Anti-HIV Activity

The antiviral efficacy of these compounds is sensitive to substitutions that influence their binding to the allosteric pocket of HIV-1 RT.

| R1 (Pyrimidine) | R2 (Piperidine) | Anti-HIV-1 Activity (EC50, nM) | Reference |

| 2-Amino-4-chloro | 4-(4-cyanophenyl) | 12 | [10] |

| 2,4-Dichloro | 4-(3,5-dimethylphenyl) | 5.8 | [9] |

| 2-Amino-4-methoxy | 4-(4-aminosulfonylphenyl) | 21 | [12] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system.[13][14][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Pyrimidinyl-piperidine derivative (dissolved in DMSO)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and [³H]-dTTP.

-

Compound Addition: Add the pyrimidinyl-piperidine derivative at various concentrations to the reaction tubes. Include a no-inhibitor control and a positive control (a known NNRTI like nevirapine).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

III. Central Nervous System (CNS) Activity: Modulating Serotonergic Neurotransmission

Pyrimidinyl-piperidine derivatives have also shown promise as modulators of the central nervous system, particularly by interacting with serotonin (5-HT) receptors.[16][17][18] These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and sleep.

Mechanism of Action: Serotonin Receptor Binding

These compounds can act as agonists, antagonists, or inverse agonists at various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[16][19] By binding to these receptors, they can modulate serotonergic neurotransmission and potentially treat CNS disorders like depression and anxiety.

Logical Relationship: Modulation of Serotonergic Synapse

Caption: Modulation of a serotonin synapse by a pyrimidinyl-piperidine derivative.

Structure-Activity Relationship (SAR) for CNS Activity

The affinity and selectivity of pyrimidinyl-piperidine derivatives for different 5-HT receptor subtypes are influenced by their chemical structure.

| R1 (Pyrimidine) | R2 (Piperidine) | Target Receptor | Ki (nM) | Reference |

| 2-(1-Piperazinyl) | N-Phenyl | 5-HT1A | 15 | [18] |

| 4-Carboxamide | N-(2-Methoxyphenyl)piperazine | 5-HT2A | 28 | [16] |

| 2-Thio-4-amino | N-Benzyl | 5-HT7 | 9.08 | [19] |

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol measures the affinity of a compound for a specific serotonin receptor subtype expressed in cell membranes.[20][21][22]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific 5-HT receptor.

Materials:

-

Cell membranes expressing the target 5-HT receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)

-

Binding buffer (e.g., Tris-HCl, with appropriate ions)

-

Pyrimidinyl-piperidine derivative (dissolved in DMSO)

-

Non-specific binding agent (e.g., high concentration of serotonin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well filter plate, add the binding buffer, the radioligand at a concentration near its Kd, and the pyrimidinyl-piperidine derivative at various concentrations.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding agent.

-

Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-